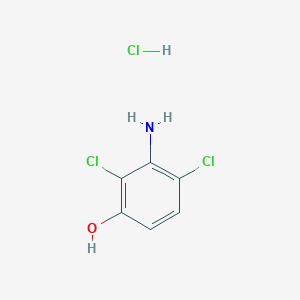
6-Ienco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ienco, also known as 6-iodo-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-3,4-dihydro-1H-quinolin-1-one, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-Ienco is not fully understood, but it is believed to work through multiple pathways. Studies have shown that 6-Ienco inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. Additionally, 6-Ienco has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-Ienco has various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of oxidative stress, and inhibition of pro-inflammatory cytokines. Additionally, 6-Ienco has been shown to have a low toxicity profile in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Ienco in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 6-Ienco has been shown to have a high selectivity for cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using 6-Ienco in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 6-Ienco. One potential area of research is the development of 6-Ienco as a cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 6-Ienco and its effects on various pathways in the body. Finally, more studies are needed to determine the optimal dosage and administration of 6-Ienco for therapeutic use.
Métodos De Síntesis
The synthesis of 6-Ienco involves the reaction of 6-Iencochloro-3,4-dihydro-1H-quinolin-1-one with 4-methoxyphenylacetylene in the presence of a palladium catalyst. The resulting product is then purified through various chromatographic techniques to obtain pure 6-Ienco.
Aplicaciones Científicas De Investigación
6-Ienco has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that 6-Ienco has a cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. Additionally, 6-Ienco has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
109628-17-3 |
|---|---|
Fórmula molecular |
C28H47IO |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
(3S,6S,8S,9S,13R,14S,17R)-6-(2-(131I)iodanylethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H47IO/c1-18(2)6-5-7-19(3)26-10-11-27-25-16-20(13-15-29)24-17-21(30)8-9-22(24)23(25)12-14-28(26,27)4/h18-21,23,25-27,30H,5-17H2,1-4H3/t19-,20-,21+,23-,25-,26-,27+,28-/m1/s1/i29+4 |
Clave InChI |
MPBUQXGMQDVOIR-YSOOSTPMSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)CC[131I])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CCI)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CCI)C |
Sinónimos |
6 beta-(131I)-(2'-iodo)ethyl-19-norcholest-5(10)en-3 beta-ol 6-(2'-iodo)ethyl-19-norcholest-5(10)-ene-3-ol 6-IENCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



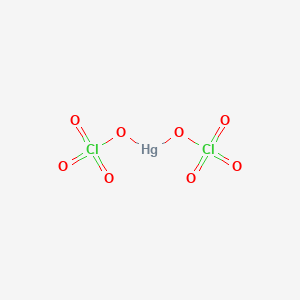
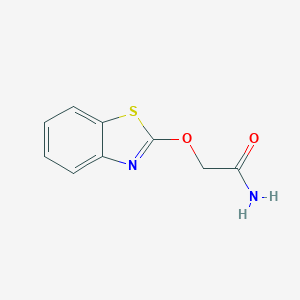

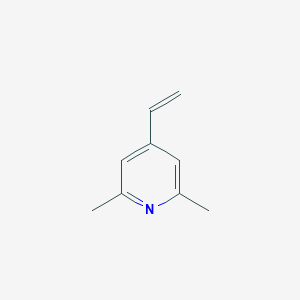
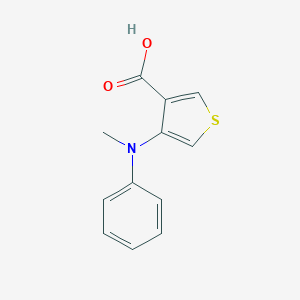
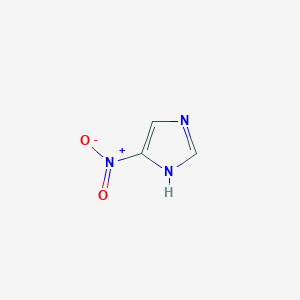


![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)
![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)


